Acide Cocinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

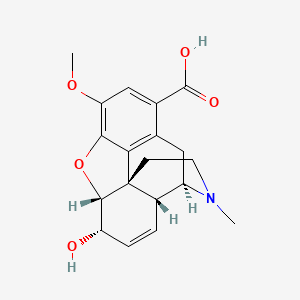

Cocinic Acid, also known as Cocinic Acid, is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cocinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cocinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Produit chimique de recherche

L'acide cocinique est utilisé comme produit chimique de recherche à des fins de développement. Il n'est pas destiné aux tests et à l'utilisation chez l'animal ou l'homme .

Production de tensioactifs

Il a été utilisé comme agent de conditionnement et comme émulsifiant pour la production d'huile de noix de coco hydrogénée. L'this compound peut être utilisé comme un alcool gras sulfaté ou non sulfaté, que l'on trouve dans les profils de nombreuses huiles naturelles .

Tensioactifs oléo-furaniques

L'this compound est utilisé dans la synthèse de tensioactifs oléo-furaniques réglables par acylation de furannes renouvelables, qui sont importants pour la création de tensioactifs respectueux de l'environnement .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cocinic Acid involves the conversion of a carboxylic acid to an aldehyde, followed by a Wittig reaction with a phosphonium ylide to form an alkene, and finally, oxidation of the alkene to form the desired compound.", "Starting Materials": [ "Benzoic acid", "Phosphonium ylide", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzoic acid to benzaldehyde", "a. Dissolve benzoic acid in methanol and add sulfuric acid as a catalyst.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and add sodium hydroxide to neutralize the acid.", "d. Extract the benzaldehyde with diethyl ether.", "Step 2: Wittig reaction with phosphonium ylide", "a. Dissolve benzaldehyde and phosphonium ylide in dry diethyl ether.", "b. Add sodium hydroxide to the mixture and stir for 30 minutes.", "c. Filter the mixture and wash the solid with diethyl ether.", "Step 3: Oxidation of the alkene to Cocinic Acid", "a. Dissolve the alkene in ethanol and add potassium permanganate as an oxidizing agent.", "b. Stir the mixture for 1 hour at room temperature.", "c. Filter the mixture and wash the solid with water.", "d. Recrystallize the solid from ethanol to obtain Cocinic Acid." ] } | |

Numéro CAS |

61788-47-4 |

Formule moléculaire |

C19H21NO5 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |

InChI |

InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23) |

Clé InChI |

PZKXRDPRLQDAFK-UHFFFAOYSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |

SMILES canonique |

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |

Description physique |

Other Solid; Liquid |

Synonymes |

Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY |

Origine du produit |

United States |

Q1: What are the typical applications of Cocinic Acid in material science?

A1: Cocinic Acid, a fatty acid, finds use as a precursor in the synthesis of various materials. For example, it serves as a starting material for preparing biomass-derived surfactants. [] These surfactants, like the asymmetric gemini surfactant SX, are synthesized through a multi-step process involving amidation, ethoxylation, carboxyl methylation, and esterification of Cocinic Acid. [] This highlights the versatility of Cocinic Acid in developing environmentally friendly surfactants with potential applications in various industries.

Q2: How does Cocinic Acid contribute to the properties of thin films in materials science?

A2: Cocinic Acid, specifically its diethanol amide derivative, acts as a surfactant to enhance the surface activity of copper-zinc-tin-sulfur granules during the preparation of thin films. [] This improved surface activity promotes the formation and growth of crystals during the annealing process, resulting in thin films with larger crystal particles, higher density, and superior crystallization quality. [] These features are crucial for optimizing the performance of photovoltaic devices.

Q3: Can Cocinic Acid be substituted in alkyd resin formulations, and what are the potential benefits?

A3: Yes, Cocinic Acid can be replaced with 3,5,5-trimethyl hexanoic acid in alkyd resin formulations. [] This substitution leads to improved properties in the resulting finish film, including enhanced fullness, gloss, and resistance to yellowing. [] Additionally, this modification makes the finish easier to apply, highlighting the potential of using alternative acids like 3,5,5-trimethyl hexanoic acid to enhance the performance of alkyd resins.

Q4: How is Cocinic Acid utilized in the metal plating industry?

A4: Cocinic Acid derivatives, particularly Cocinic Acid alkanolamide, are employed as components in ammonium-salt-free plating assistant agents for hot-dip galvanizing. [] These agents are crucial for preparing steel and iron surfaces before the galvanization process. The Cocinic Acid alkanolamide, along with other components, forms a uniform film on the metal surface, ensuring efficient zinc adhesion during hot-dip plating. [] This application highlights the role of Cocinic Acid derivatives in enhancing the efficiency and environmental friendliness of metal plating processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)

![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)

![N'-[4-(Chloroacetyl)-1H-imidazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B561368.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)

![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)